Authored for Drug Development Professionals and Researchers
Authored for Drug Development Professionals and Researchers
An In-depth Technical Guide to the Discovery and History of Emideltide (Delta Sleep-Inducing Peptide)
Abstract
Emideltide, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide that has garnered scientific interest for over four decades. Initially identified as a sleep-promoting factor, its biological activity is now understood to be far more complex, encompassing neuromodulation, stress response, and antioxidant effects. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental protocols associated with Emideltide. It is designed to serve as a resource for researchers and drug development professionals interested in the multifaceted nature of this neuropeptide.
Discovery and Foundational History
The Quest for a Somnogenic Factor
The discovery of Emideltide was a direct result of the search for endogenous "sleep factors" or "hypnotoxins" that were theorized to accumulate in the body during wakefulness and induce sleep. In the mid-1970s, the Swiss research group led by Monnier and Schoenenberger pioneered a method to test this hypothesis directly.
Isolation from a Biologically Relevant Source
Emideltide was first isolated from the cerebral venous blood of rabbits that were induced into a state of slow-wave (delta) sleep.[1][2] This was achieved through low-frequency electrical stimulation of the intralaminar thalamic nuclei, a region of the brain known to be involved in sleep regulation.[3] The research team utilized an extracorporeal dialysis system to isolate sleep-inducing humoral factors from the rabbits' blood, postulating that these substances would then be capable of inducing sleep in recipient animals.[4] This innovative approach led to the identification of a specific peptide fraction that, when administered to awake rabbits, induced delta and spindle activity in their electroencephalogram (EEG) readings, characteristic of natural slow-wave sleep.[1][5]
Structural Elucidation and Synthesis
Following its isolation, the peptide was sequenced and identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[5][6][7] It was subsequently named Delta Sleep-Inducing Peptide (DSIP) due to its observed effects on EEG patterns.[5] The molecular weight was determined to be approximately 849 Daltons.[1][6]
To confirm that the biological activity was inherent to this specific sequence, the peptide was chemically synthesized.[5][8] Subsequent experiments demonstrated that the synthetic version of DSIP produced the same characteristic EEG changes in rabbits as the naturally isolated peptide, confirming its identity and function.[4][5]
Mechanism of Action: A Complex Neuromodulator
While initially labeled as a sleep factor, the precise mechanism of Emideltide remains a subject of investigation, with evidence suggesting it functions as a broad-spectrum neuromodulator rather than a conventional sleep-inducing hypnotic.[2][9] Its biological functions are not mediated by a single, dedicated receptor but rather through complex interactions with multiple neurotransmitter systems.
Interaction with GABAergic and Glutamatergic Systems
The primary mechanism of Emideltide's central nervous system activity appears to be the modulation of the two main inhibitory and excitatory systems: GABA and glutamate.
-
Potentiation of GABA Receptors: Studies on cultured hippocampal and cerebellar neurons have shown that Emideltide significantly potentiates GABA-activated ion currents.[10][11] This enhancement of the primary inhibitory neurotransmitter system likely contributes to its sedative and anxiolytic properties.
-
Inhibition of NMDA Receptors: Conversely, Emideltide has been demonstrated to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical and hippocampal neurons.[10][11] By dampening the activity of this key excitatory receptor, Emideltide can reduce neuronal excitability.
This dual action of enhancing inhibition while reducing excitation suggests Emideltide plays a role in optimizing the brain's excitation/inhibition balance.[12]
Caption: Original workflow for the isolation and bioassay of Emideltide.
Experimental Protocol: Peptide Synthesis
Confirmation of Emideltide's structure was achieved through chemical synthesis. While specific protocols vary, a standard solid-phase peptide synthesis (SPPS) approach is typically used.
Objective: To synthesize the nonapeptide WAGGDASGE.
Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin.
-
Deprotection: Remove the Fmoc protecting group from the glutamic acid residue using a 20% piperidine solution in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next amino acid in the sequence (Fmoc-Gly-OH) using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF, then add it to the resin to form the peptide bond.
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid (Ser(tBu), Ala, Asp(OtBu), Gly, Gly, Ala, Trp(Boc)).
-
Cleavage and Deprotection: Once the full sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups (OtBu, tBu, Boc). [8]7. Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). [6][8]8. Verification: Confirm the mass and purity of the final product using mass spectrometry and analytical HPLC.
Experimental Protocol: In Vivo EEG Analysis in Rabbits
The primary bioassay for Emideltide activity involves monitoring EEG changes in live animal models.
Objective: To measure the effect of Emideltide on sleep-related brainwave activity.
Methodology:
-
Animal Preparation: Surgically implant EEG and EMG electrodes in adult male rabbits under anesthesia. Place cortical electrodes over the frontal and parietal lobes. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the animals to the recording chamber and restraint system to minimize stress-related artifacts.
-
Administration: Administer synthetic Emideltide via intravenous (i.v.) or intraventricular (i.c.v.) infusion. A typical effective dose is 30 nmol/kg (i.v.). [13]Control animals receive a vehicle (e.g., sterile saline) infusion.
-
Data Acquisition: Record continuous EEG and EMG data for several hours post-infusion.
-
Data Analysis: Digitize the EEG signals and perform a Fast Fourier Transform (FFT) analysis to quantify the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Spindle: 12-15 Hz). [5]6. Endpoint Measurement: Compare the percentage change in delta and spindle wave power between the Emideltide-treated group and the vehicle control group. A significant increase in delta wave activity is indicative of a positive effect. [4][5]
Preclinical and Clinical Development
Summary of Preclinical Findings
Decades of preclinical research have established a consistent profile of Emideltide's effects in animal models.
| Model | Administration Route | Dosage | Primary Outcome | Reference |
| Rabbit | Intraventricular | 6 nmol/kg | 35% mean increase in EEG delta activity. | [4] |
| Rabbit | Intravenous | 30 nmol/kg | Increased EEG delta activity and induction of slow-wave sleep. | [13] |
| Rat | Intraperitoneal | 40-360 µg/kg | Dose-dependent effects on antioxidant enzyme activity (catalase, SOD). | [9] |
| Rat | N/A | N/A | Increased duration of non-rapid eye movement (NREM) and total sleep. | [13] |
Clinical Trials in Insomnia
Emideltide has been evaluated in several small-scale clinical trials for the treatment of chronic insomnia. The results have been generally positive, though sometimes modest, highlighting its potential but also the complexity of translating its neuromodulatory effects into robust therapeutic outcomes.
-
Open-Label Study (Kaeser, 1984): In a study of 7 patients with severe insomnia, a series of 10 injections of Emideltide resulted in normalized sleep for 3-7 months in all but one patient. [14][15]* Double-Blind Study (Schneider-Helmert, 1984): This study investigated intermediate-term administration in 14 chronic insomniacs. The treatment substantially improved night sleep efficiency and increased daytime alertness, with effects maintained even on the first post-treatment placebo night. [16]* Double-Blind, Placebo-Controlled Study (1988): In 16 chronic insomniacs, intravenous administration of 25 nmol/kg Emideltide led to higher sleep efficiency and shorter sleep latency compared to placebo. [17]However, the authors noted the effects were weak and concluded that short-term treatment was unlikely to be of major therapeutic benefit. [17] These trials suggest that while Emideltide can objectively improve sleep parameters, its subjective effects and overall clinical utility for insomnia require further investigation, possibly with different dosing regimens or in specific patient subpopulations.
Conclusion and Future Directions
The journey of Emideltide from its discovery as a putative "sleep peptide" to its characterization as a complex neuromodulator illustrates a fascinating chapter in neuroscience. Its unique mechanism, involving the dual regulation of the brain's primary excitatory and inhibitory systems, sets it apart from conventional hypnotics. While its role as a mainstream therapeutic for insomnia remains unresolved, its pleiotropic effects—including stress modulation, neuroprotection, and antioxidant activity—present compelling avenues for future research. The foundational protocols and historical context provided in this guide offer a technical basis for scientists and drug developers to explore the untapped potential of this intriguing endogenous peptide.
References
-
Wikipedia. Delta-sleep-inducing peptide. [Link]
-
Paradigm Peptides. (2021, September 14). How Do Delta Sleep Inducing Peptides Work?. [Link]
-
MDPI. (2021). Delta Sleep-Inducing Peptide Recovers Motor Function in SD Rats after Focal Stroke. [Link]
-
Kovalzon, V. M. (2009). Delta sleep-inducing peptide (DSIP): a still unresolved riddle. Journal of Neurochemistry, 110(6), 1375-1380. [Link]
-
Schoenenberger, G. A., & Monnier, M. (1977). Characterization of a delta-electroencephalogram (-sleep)-inducing peptide. Proceedings of the National Academy of Sciences of the United States of America, 74(3), 1282–1286. [Link]
-
Kaeser, H. E. (1984). A clinical trial with DSIP. European Neurology, 23(5), 386–388. [Link]
-
Defense Technical Information Center. (2001). Mechanism of Interaction of Sleep-Affecting Compounds With Neuronal Receptors. [Link]
-
Ji, A. X., Li, C. X., Ye, Y. H., Lin, Y., Xing, Q. Y., Liu, S. Y., Zhang, W. Y., Wang, Z. S., & Dai, X. J. (1983). Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity. Scientia Sinica. Series B, Chemical, biological, agricultural, medical & earth sciences, 26(2), 174–185. [Link]
-
PubChem. Delta Sleep-Inducing Peptide. [Link]
-
Monnier, M., Dudler, L., Gächter, R., Maier, P. F., Tobler, H. J., & Schoenenberger, G. A. (1978). The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide. Pflugers Archiv : European journal of physiology, 376(2), 119–125. [Link]
-
Karger Publishers. (1984). A Clinical Trial with DSIP. European Neurology, 23(5), 386-388. [Link]
-
Grigor'ev, V. V., Khavinson, V. K., Koroeva, L. S., Malinin, V. V., & Ozerova, I. V. (2004). Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats. Bulletin of experimental biology and medicine, 137(5), 459–461. [Link]
-
Kaeser, H. E. (1984). A clinical trial with DSIP. European Neurology, 23(5), 386-388. [Link]
-
ResearchGate. (2021). Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats. [Link]
-
Schneider-Helmert, D. (1984). DSIP in Insomnia. European Neurology, 23(5), 358–363. [Link]
-
Schneider-Helmert, D., & Schoenenberger, G. A. (1983). Effects of delta sleep-inducing peptide on 24-hour sleep-wake behaviour in severe chronic insomnia. Neuropsychobiology, 9(4), 197–203. [Link]
-
Schneider-Helmert, D. (1984). Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study. European Neurology, 23(5), 358-363. [Link]
-
Gnirss, F., Schneider-Helmert, D., Schenker, J., & Schoenenberger, G. A. (1988). Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study. Journal of sleep research, 17(1), 13–19. [Link]
-
LifeTein. Emideltide Delta Sleep Inducing Peptide. [Link]
-
NovoPro Bioscience Inc. Emideltide/DSIP (TFA removed)) peptide. [Link]
-
Kastin, A. J., Nissen, C., & Coy, D. H. (1978). Radioimmunoassay of DSIP-like material in rat brain. Brain research bulletin, 3(6), 691–695. [Link]
-
Graf, M. V., & Kastin, A. J. (1984). Delta-sleep-inducing peptide (DSIP): a review. Neuroscience and biobehavioral reviews, 8(1), 83–93. [Link]
-
LifeTein. Emideltide Delta Sleep Inducing Peptide. [Link]
-
Monnier, M., Dudler, L., Gächter, R., & Schoenenberger, G. A. (1977). Delta sleep-inducing peptide (DSIP): EEG and motor activity in rabbits following intravenous administration. Neuroscience letters, 6(1), 9–13. [Link]
-
Kastin, A. J., Nissen, C., Schally, A. V., & Coy, D. H. (1978). Radioimmunoassay of DSIP-like material in rat brain. Brain Research Bulletin, 3(6), 691-695. [Link]
-
Graf, M. V., & Kastin, A. J. (1986). Purification and characterization of DSIP-like material from ovine pineal glands: possible peptide-protein interaction. Peptides, 7(6), 1105–1109. [Link]
-
PubChem. Emideltide. [Link]
-
PubChem. Delta Sleep-Inducing Peptide. [Link]
Sources
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Delta sleep-inducing peptide (DSIP): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emideltide (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy Emideltide (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. A clinical trial with DSIP [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Effects of delta-sleep-inducing peptide on 24-hour sleep-wake behaviour in severe chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
